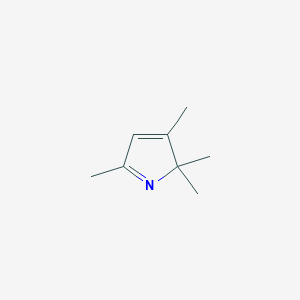
2,2,3,5-tetramethyl-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,5-tetramethyl-2H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrrole derivatives, including 2,2,3,5-tetramethyl-2H-pyrrole, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively interact with biomolecules in living systems, making them potential candidates for addressing antibiotic resistance. For instance, certain pyrrole derivatives demonstrated superior antibacterial and antifungal activities against various pathogens compared to conventional treatments .
Antiviral Properties
The synthesis of polyamides containing pyrrole and imidazole carboxamides has been explored for their antiviral potential. These compounds can serve as analogs for antiviral antibiotics like Netropsin, highlighting the versatility of pyrrole structures in drug development .
Cancer Research
Pyrroles have also been investigated for their role in cancer therapies. Their ability to modulate biological pathways makes them suitable for developing new anticancer agents. The structural diversity of pyrroles allows for the design of compounds that can selectively target cancer cells while minimizing effects on normal cells.
Material Science
Conductive Polymers
Pyrrole derivatives are integral in the synthesis of conductive polymers. This compound can be polymerized to produce polypyrrole, which exhibits excellent electrical conductivity and thermal stability. This property is beneficial for applications in organic electronics, including sensors and transistors .
Nanocomposites
The incorporation of pyrrole into nanocomposite materials has been explored to enhance mechanical and electrical properties. The unique structure of this compound allows for improved interaction with nanomaterials, resulting in composites with superior performance characteristics.
Agricultural Chemistry
Pesticidal Applications
Research has identified certain pyrrole derivatives as effective pesticides. The antifungal properties of this compound make it a candidate for developing agricultural fungicides that can combat plant diseases more effectively than traditional chemicals .
Herbicides
The potential of pyrroles to act as herbicides has also been studied. Their ability to disrupt specific biochemical pathways in plants can lead to the development of selective herbicides that minimize damage to crops while effectively controlling weed populations.
Case Studies and Research Findings
| Application Area | Compound/Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | PMC8491725 | Demonstrated effectiveness against Gram-positive bacteria and fungi; potential for overcoming antibiotic resistance. |
| Antiviral | WO1997030975 | Synthesis of polyamides with antiviral properties; analogs of Netropsin show promise in antiviral applications. |
| Conductive Polymers | Chemenu.com | Polypyrrole derived from tetramethyl-pyrrole exhibits high conductivity; applications in sensors and electronics. |
| Pesticidal | PMC8491725 | Identified as effective against phytopathogens; promising candidates for agricultural use. |
Propiedades
Número CAS |
122546-85-4 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
2,2,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5H,1-4H3 |
Clave InChI |
YHOVCFFJKMVLTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC1(C)C)C |
SMILES canónico |
CC1=CC(=NC1(C)C)C |
Sinónimos |
2H-Pyrrole,2,2,3,5-tetramethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















